4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
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Overview
Description
The compound "4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" is a derivative of the benzo[diazepine] family, which is a class of heterocyclic compounds characterized by a fused benzene and seven-membered diazepine ring containing two nitrogen atoms. This class of compounds is known for its diverse physiological and pharmacological activities, including anxiolytic, anti-inflammatory, and anticancer properties .
Synthesis Analysis
The synthesis of related tetrahydro-benzo[diazepine] derivatives often involves multistep reactions, starting from simple precursors like diamines and progressing through various intermediates. For instance, solid-phase synthesis using polystyrene resin has been described for the preparation of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, starting with polymer-supported 1,2-diaminoethane and using 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon . Another approach involves a one-pot three-component condensation reaction, which has been used to synthesize tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives . These methods highlight the versatility and adaptability of synthetic strategies for constructing the benzo[diazepine] scaffold.
Molecular Structure Analysis
The molecular structure of benzo[diazepine] derivatives has been elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of a closely related compound, 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine, was determined to be of the enamide form with diacylation on nitrogen . These structural analyses are crucial for understanding the reactivity and interaction of these molecules with biological targets.
Chemical Reactions Analysis
Benzo[diazepine] derivatives can undergo various chemical reactions, including ring expansion, cyclization, and condensation. For instance, tetrazolo[1,5-a]pyridines can undergo photochemical nitrogen elimination and ring expansion to form 1,3-diazacyclohepta-1,2,4,6-tetraenes, which can further react with alcohols, secondary amines, or water to afford different diazepine derivatives . These reactions are important for diversifying the chemical space of benzo[diazepine] compounds and exploring their potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[diazepine] derivatives are influenced by their molecular structure. The presence of substituents such as the Boc group (tert-butoxycarbonyl) and chloro groups can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's application in medicinal chemistry, as they determine its pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
tert-butyl 8-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVJAQILUHAISO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649618 |
Source
|
Record name | tert-Butyl 8-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
CAS RN |
886364-27-8 |
Source
|
Record name | tert-Butyl 8-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-1,2,3,5-tetrahydrobenzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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